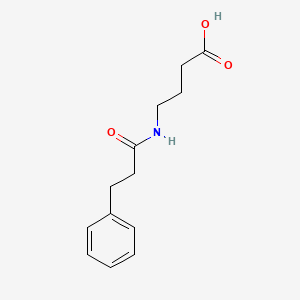

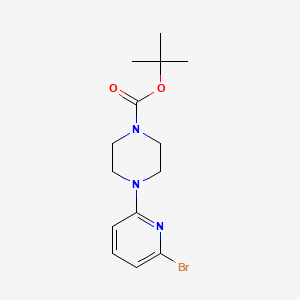

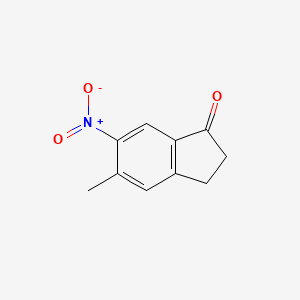

![molecular formula C11H12N2O B1317341 [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol CAS No. 78425-12-4](/img/structure/B1317341.png)

[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol” is a unique chemical compound with the empirical formula C10H10N2O . It has a molecular weight of 174.20 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of the compound is OCC1=CC=CC(N2C=CC=N2)=C1 . This indicates that the compound contains a pyrazole ring attached to a phenyl ring through a methylene bridge, and a hydroxyl group attached to the methylene bridge .Physical And Chemical Properties Analysis

“[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique

Antimicrobial Activity

The synthesis and antimicrobial activity of derivatives, including some (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have been explored. These compounds were synthesized by condensing substituted chalcones with isoniazid in acetic acid. Many of the synthesized compounds exhibited good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, with methoxy group-containing compounds showing high activity (Kumar et al., 2012).

Crystallographic and Spectroscopic Characterization

Research has also focused on the synthesis and crystallographic characterization of pyrazole derivatives, such as 1‐phenyl‐3‐(propan‐2‐yl)‐1H‐pyrazol‐5‐ol. These compounds have been characterized by various techniques, including XRD, FT–IR, and DSC, demonstrating stability up to certain temperatures and providing insights into their physical and chemical properties (Vyas et al., 2012).

Synthesis Techniques

Advancements in synthesis techniques, including the use of ultrasonics and microwave irradiation, have been applied to the production of pyrazole derivatives. These methods offer advantages such as shorter reaction times, simple work-up procedures, and improved yields. For example, ultrasonics promoted the synthesis of dihydropyrazole derivatives under sonication conditions, leading to good yields in shorter times (Trilleras et al., 2013).

Biological Activities

The biological activities of pyrazole derivatives extend beyond antimicrobial effects to include potential anticoronavirus and antitumoral activities. For instance, a series of thiadiazine derivatives exhibited promising in vitro activities, highlighting the versatility of these compounds in drug development (Jilloju et al., 2021).

Inhibitory Effects

The search for novel inhibitors for various biological targets has led to the exploration of pyrazole derivatives as potential inhibitory compounds. For example, certain derivatives have been identified as inhibitors of fructose-1,6-bisphosphatase, demonstrating their potential in addressing metabolic disorders (Rudnitskaya et al., 2009).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . This suggests that the compound may be harmful if swallowed, and in case of ingestion, one should call a poison center or doctor if feeling unwell, and rinse mouth .

Propriétés

IUPAC Name |

[3-(pyrazol-1-ylmethyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-9-11-4-1-3-10(7-11)8-13-6-2-5-12-13/h1-7,14H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWUOFLESOBOSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CO)CN2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586308 |

Source

|

| Record name | {3-[(1H-Pyrazol-1-yl)methyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol | |

CAS RN |

78425-12-4 |

Source

|

| Record name | 3-(1H-Pyrazol-1-ylmethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78425-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(1H-Pyrazol-1-yl)methyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

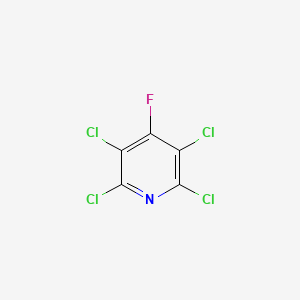

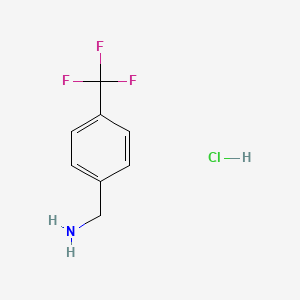

![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)

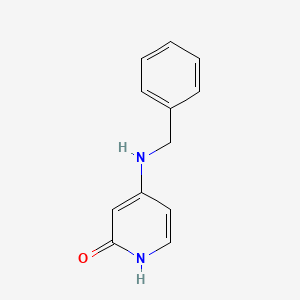

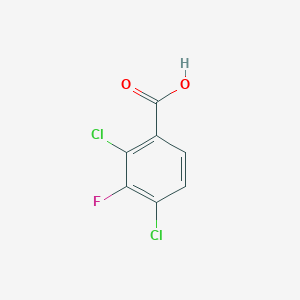

![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1317276.png)

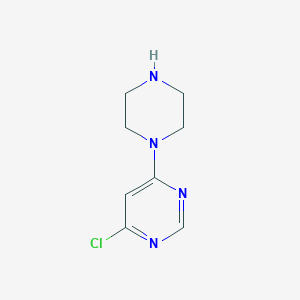

![(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317281.png)

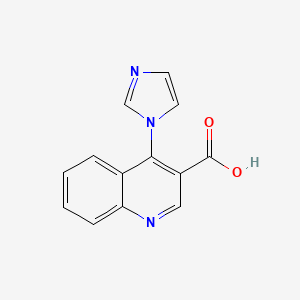

![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317287.png)